S1P5 Receptor Agonist Potency: Sub-Nanomolar EC50 with Defined S1P5/S1P3 Selectivity Window
This compound exhibits potent agonist activity at the human S1P5 receptor with an EC50 of 0.980 nM, measured via inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing human S1P5 after 30 minutes [1]. In the same assay panel sourced from Ono Pharmaceutical and curated by ChEMBL, the compound shows an S1P3 EC50 of >30,000 nM, yielding an S1P5/S1P3 selectivity ratio of >30,600-fold [2]. This selectivity profile is therapeutically relevant because S1P3 activation is associated with undesirable cardiovascular effects (bradycardia, hypertension), making S1P3-sparing agonists preferable for chronic neurodegenerative indications [3].
| Evidence Dimension | S1P5 receptor agonist potency and S1P5/S1P3 selectivity ratio |
|---|---|
| Target Compound Data | S1P5 EC50 = 0.980 nM; S1P3 EC50 > 30,000 nM; S1P5/S1P3 selectivity > 30,600-fold |
| Comparator Or Baseline | Ozanimod: S1P5 EC50 = 8.6 nM, S1P3 EC50 > 10,000 nM, S1P5/S1P3 selectivity ~1,160-fold [4]; A-971432: S1P5 IC50 = 6 nM, S1P3 IC50 > 10,000 nM, S1P5/S1P3 selectivity > 1,667-fold [5] |
| Quantified Difference | S1P5 potency approximately 8.8-fold greater than ozanimod (0.980 vs. 8.6 nM); S1P5/S1P3 selectivity > 26-fold higher than ozanimod (>30,600 vs. ~1,160-fold) and > 18-fold higher than A-971432 (>30,600 vs. >1,667-fold) |
| Conditions | Human S1P5 receptor expressed in CHO-K1 cells; forskolin-stimulated cAMP accumulation assay; 30-minute incubation (target compound) [1]. Comparator assays: human S1P5 in CHO cells (ozanimod, GTPγS binding) [4]; human S1P5 IC50 (A-971432, cAMP assay) [5]. |
Why This Matters
For procurement decisions, the combination of sub-nanomolar S1P5 potency with an exceptionally wide S1P5/S1P3 selectivity window positions this compound as a highly discriminating pharmacological tool for dissecting S1P5-mediated biology without S1P3-driven cardiovascular confounding, an advantage over both the clinically used ozanimod and the research tool A-971432.
- [1] BindingDB. BDBM50250614 (CHEMBL4095920). EC50: 0.980 nM. Agonist activity at human S1P5 receptor expressed in CHO-K1 cells assessed as inhibition of forskolin-stimulated cAMP accumulation after 30 mins. Curated by ChEMBL from Ono Pharmaceutical. View Source
- [2] BindingDB. BDBM50250614 (CHEMBL4095920). EC50: >3.00E+4 nM. Agonist activity at human S1P3 receptor expressed in CHO-K1 cells assessed as increase in S1P-stimulated calcium influx. Curated by ChEMBL from Ono Pharmaceutical. View Source
- [3] Sanna MG, Liao J, Jo E, et al. Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. Journal of Biological Chemistry. 2004;279(14):13839-13848. View Source
- [4] Scott FL, Clemons B, Brooks J, et al. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. British Journal of Pharmacology. 2016;173(11):1778-1792. hS1P5 EC50 = 8.6 nM. View Source
- [5] GPCRdb / GLTBio. A-971432. S1P5 agonist. IC50 values: S1P5 = 0.006 µM, S1P1 = 0.362 µM, S1P3 > 10 µM. View Source
